2-Methyl-1-phenyl-2-pentanol

Beschreibung

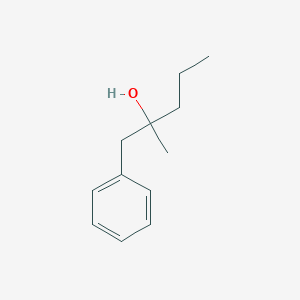

Structure

3D Structure

Eigenschaften

CAS-Nummer |

155094-43-2 |

|---|---|

Molekularformel |

C12H18O |

Molekulargewicht |

178.27 g/mol |

IUPAC-Name |

2-methyl-1-phenylpentan-2-ol |

InChI |

InChI=1S/C12H18O/c1-3-9-12(2,13)10-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 |

InChI-Schlüssel |

MJHGBEOFMCDYKW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)(CC1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Methodologies for the Synthesis of 2 Methyl 1 Phenyl 2 Pentanol

Classical Synthetic Approaches

Traditional methods for synthesizing tertiary alcohols like 2-Methyl-1-phenyl-2-pentanol are dominated by the use of powerful organometallic reagents that facilitate the crucial carbon-carbon bond formation.

The Grignard reaction is a widely employed and versatile method for preparing primary, secondary, and tertiary alcohols. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of a Grignard reagent (R-MgX), a potent carbanion source, to the electrophilic carbon of a carbonyl group in an aldehyde or ketone. libretexts.org For the synthesis of this compound, a tertiary alcohol, the reaction would involve a ketone precursor and an appropriate Grignard reagent. libretexts.orgevitachem.com

To synthesize the target tertiary alcohol, this compound, a Grignard reagent can be reacted with a suitable ketone. The structure of the target alcohol features a central carbon atom bonded to a methyl group, a propyl group, a benzyl (B1604629) group, and a hydroxyl group. This allows for three distinct retrosynthetic disconnections using the Grignard reaction with a ketone:

Propyl Grignard with Benzyl Methyl Ketone: The reaction of propylmagnesium bromide with 1-phenyl-2-propanone.

Methyl Grignard with 1-Phenyl-2-pentanone: The reaction of methylmagnesium bromide with 1-phenyl-2-pentanone.

Benzyl Grignard with 2-Pentanone: The reaction of benzylmagnesium chloride with 2-pentanone.

Each of these pathways would yield the desired this compound after an acidic workup to protonate the intermediate alkoxide. The general methodology is well-established, as demonstrated in the synthesis of structurally similar tertiary alcohols. For instance, 2-phenyl-2-pentanol (B1597411) can be synthesized by reacting propylmagnesium bromide (formed from 1-bromopropane (B46711) and magnesium) with acetophenone. brainly.com Similarly, 2-methyl-2-pentanol (B124083) is prepared via the reaction of propylmagnesium chloride with acetone (B3395972). chemicalbook.com

| Reactant 1 (Grignard) | Reactant 2 (Ketone) | Product |

| Propylmagnesium Halide | 1-Phenyl-2-propanone | This compound |

| Methylmagnesium Halide | 1-Phenyl-2-pentanone | This compound |

| Benzylmagnesium Halide | 2-Pentanone | This compound |

While the synthesis of the tertiary alcohol this compound requires a ketone precursor, the Grignard reaction with aldehydes is crucial for producing its secondary alcohol analogues. libretexts.orgontosight.ai This reaction yields a secondary alcohol where the carbon of the carbonyl group becomes the alcohol carbon. For example, the synthesis of the isomeric secondary alcohol, 2-methyl-1-phenyl-1-pentanol, can be achieved through the reaction of a Grignard reagent with an aldehyde. ontosight.ai This could involve reacting butylmagnesium bromide with benzaldehyde (B42025) or phenylmagnesium bromide with 2-methylpentanal.

Beyond the Grignard reaction, other carbon-carbon bond-forming methods can be employed to construct the carbon skeleton of alcohols. One such modern approach is hydrogen borrowing catalysis, an atom-economical process that uses a catalyst to temporarily "borrow" hydrogen from an alcohol to generate a carbonyl compound in situ. acs.org This intermediate can then react with a nucleophile before the catalyst returns the hydrogen to complete the reaction sequence.

A notable application of this methodology is the synthesis of (±)-3-methyl-5-phenylpentanol, a structural analogue of the target compound. acs.org The process involves an iridium-catalyzed reaction between a secondary alcohol and a ketone. This C-C bond-forming reaction creates β-branched carbonyl products, which can subsequently be reduced to the corresponding alcohol. acs.org This strategy avoids the need for pre-formed organometallic reagents and often uses low catalyst loadings, presenting a greener alternative to classical methods. acs.org Other advanced C-C bond-forming reactions include the palladium-catalyzed Heck reaction and rhodium-catalyzed C-H bond activation. nih.govthermofisher.com

Grignard Reagent-Mediated Alkylation of Carbonyl Compounds

Reaction with Ketone Precursors

Development of Stereoselective Synthetic Pathways

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The development of synthetic methods that can selectively produce one enantiomer over the other is a significant goal in modern chemistry, particularly for applications in pharmacology and materials science. This is achieved through asymmetric catalysis. researchgate.net

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to an excess of one enantiomer. researchgate.netmsu.edu While specific data on the asymmetric synthesis of this compound is scarce, extensive research on its analogues demonstrates the power of this approach.

Chiral ligands complexed with metal catalysts are commonly used to induce stereoselectivity. For example, the enantioselective addition of dialkylzincs to aldehydes, catalyzed by a chiral amino alcohol-zinc complex, can produce chiral secondary alcohols like (S)-1-Phenyl-1-pentanol with high enantiomeric excess (e.e.).

Biocatalysis offers another powerful tool for asymmetric synthesis. Evolved enzymes, such as ketoreductases (KREDs), can catalyze the reduction of ketones or aldehydes with high stereospecificity. researchgate.net In a process developed by Codexis and Pfizer, an evolved KRED was used for the kinetic resolution of racemic 2-methylvaleraldehyde. The enzyme selectively reduces the (R)-enantiomer to produce (R)-2-Methylpentanol with an enantiomeric excess of 98.2%. researchgate.net This highlights the potential of biocatalytic methods to access enantiomerically pure building blocks for more complex chiral molecules.

| Chiral Analogue | Synthetic Method | Catalyst / Reagent | Key Finding | Reference |

| (S)-1-Phenyl-1-pentanol | Asymmetric Aldol Reaction | (1R,2R)-ligand / Zinc complex | 92% enantiomeric excess (e.e.) achieved. | |

| (R)-2-Methylpentanol | Biocatalytic Kinetic Resolution | Evolved Ketoreductase (KRED) | Selective reduction of (R)-aldehyde from racemate. | researchgate.net |

| Chiral β-amino alcohols | Epoxide Ring-Opening | Chiral amino alcohol catalyst | Stereospecific ring-opening with >90% diastereoselectivity. |

Enantioselective Methodologies for Tertiary Alcohol Formation

The asymmetric synthesis of tertiary alcohols is a pivotal area of research, primarily because these structural motifs are common in many natural products and pharmaceutical agents. nih.govbenthamdirect.com The most direct route to these chiral molecules is the enantioselective addition of organometallic reagents to ketones. benthamdirect.comingentaconnect.com However, this has proven to be significantly more challenging than the analogous additions to aldehydes. rug.nlbenthamdirect.com

Several key strategies have been developed to address this challenge:

Chiral Ligands and Catalysts: A major focus has been the development of chiral ligands that can effectively control the stereochemical outcome of the addition of organometallic reagents (derived from zinc, magnesium, aluminum, and lithium) to ketones. nih.gov For instance, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been designed for the asymmetric addition of Grignard reagents to ketones, achieving high enantiomeric excesses (ee). rsc.orgnih.gov These N,N,O-tridentate chiral ligands create a controlled chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack on the ketone. nih.gov

Organozinc Reagents: The use of organozinc reagents, often in the presence of a chiral catalyst and a Lewis acid like titanium tetraisopropoxide, has been a successful approach. ingentaconnect.comnih.gov Chiral ligands such as those derived from substituted trans-1-sulfonylamino-2-isoborneolsulfonylaminocyclohexane have demonstrated excellent results, producing tertiary alcohols with enantiomeric excesses often exceeding 99%. nih.gov While less reactive than their Grignard or organolithium counterparts, organozinc reagents offer the advantage of tolerating a wider range of functional groups. ingentaconnect.com

Organoboron Reagents: Transition metal-catalyzed asymmetric addition of organoboron reagents to ketones has emerged as a powerful method. sioc-journal.cn This strategy benefits from the low toxicity, stability, and high functional group compatibility of organoboron compounds. Rhodium and ruthenium catalysts, in particular, have shown considerable promise in these reactions. sioc-journal.cn

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries. For example, a toluene (B28343) sulfinyl group can be used to direct the asymmetric addition of Grignard reagents and lithium acetylides to aryl ketones, leading to the formation of tertiary alcohols in diastereomerically and enantiomerically pure forms. nih.gov

The following table summarizes selected enantioselective methods applicable to the synthesis of chiral tertiary alcohols.

| Organometallic Reagent | Catalyst/Ligand System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Organozinc Reagents | Chiral diamine ligands & Ti(OiPr)₄ | Aromatic & Aliphatic Ketones | Up to >99% | nih.gov |

| Grignard Reagents | Biaryl ligands from 1,2-DACH | Aromatic & Aliphatic Ketones | Up to 95% | rsc.orgnih.gov |

| Organoaluminum Reagents | BINOL & Ti(OiPr)₄ | Ketones | High | nih.gov |

| Organoboron Reagents | Rhodium or Ruthenium catalysts | α-ketoesters, α-diketones | Excellent | sioc-journal.cn |

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield of this compound and ensuring high selectivity, particularly when using highly reactive species like Grignard reagents.

Key parameters that are typically optimized include:

Temperature: Low temperatures are often essential for improving selectivity. In Grignard reactions, for instance, cryogenic conditions (e.g., -40 °C) can be critical to favor the desired mono-addition to an ester and prevent side reactions, such as the formation of di-addition byproducts. acs.orgresearchgate.net Studies on similar Grignard additions have shown that while lower temperatures (25-30°C) might be sufficient for some reactions, increasing the temperature to 35-40°C can sometimes lead to higher yields. researchgate.net

Reagent Stoichiometry: The molar ratio of the organometallic reagent to the ketone substrate is a critical factor. An excess of the reagent can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion. Careful control of stoichiometry is necessary to achieve a high yield of the desired tertiary alcohol. researchgate.net

Solvent: The choice of solvent can significantly influence the reactivity of the organometallic reagent and the solubility of the reactants. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are commonly used for Grignard reactions to stabilize the Grignard reagent. prepchem.com

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is standard practice to determine the optimal reaction time. researchgate.net

Flow Chemistry: Modern techniques like flow chemistry offer enhanced control over reaction parameters. By using flow reactors, it is possible to precisely manage temperature, residence time, and mixing, which can lead to improved yields and selectivity, especially in highly exothermic reactions like Grignard additions. acs.orgdtu.dk This method can suppress the formation of byproducts more effectively than traditional batch processes. researchgate.net

The table below illustrates the effect of temperature on the yield of a generic Grignard reaction, highlighting the importance of this parameter in optimization studies.

| Temperature (°C) | Reaction Yield (%) |

| 25 | Incomplete Conversion |

| 35 | 88.9 |

| 40 | 94.0 |

| 50 | 94.0 |

| Data adapted from a study on terpene alcohol synthesis using a Grignard reaction. researchgate.net |

By systematically adjusting these conditions, chemists can develop robust and efficient protocols for the synthesis of this compound with high yield and, when desired, high enantiomeric purity.

Reaction Mechanisms and Chemical Transformations of 2 Methyl 1 Phenyl 2 Pentanol

Pathways of Alcohol Reactivity

The reaction pathways available to 2-Methyl-1-phenyl-2-pentanol are principally nucleophilic substitution and elimination. The choice between these pathways is heavily influenced by the reaction conditions, such as the nature of the acid catalyst, the presence of nucleophiles, and the temperature. pressbooks.pub

Nucleophilic substitution reactions involve the replacement of the hydroxyl group by a nucleophile. For tertiary alcohols like this compound, this transformation is most effectively achieved through a unimolecular mechanism.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is the predominant substitution pathway for tertiary alcohols. ysu.edujackwestin.com This is due to the ability of the substrate to form a relatively stable tertiary carbocation intermediate. libretexts.orglibretexts.org The reaction of this compound with a hydrohalic acid, such as hydrogen bromide (HBr), serves as a classic example of an Sₙ1 reaction. chegg.com

The mechanism proceeds in several steps:

Protonation of the Hydroxyl Group: The oxygen atom of the alcohol acts as a Lewis base, accepting a proton from the acid catalyst to form a protonated alcohol (an alkyloxonium ion). ysu.edulibretexts.org This is a rapid acid-base reaction.

Formation of a Carbocation: The alkyloxonium ion dissociates, with the neutral water molecule acting as the leaving group. This is the slow, rate-determining step of the reaction and results in the formation of a tertiary carbocation. ysu.edumasterorganicchemistry.com The stability of this carbocation is crucial for the Sₙ1 pathway to be favorable. libretexts.org The carbocation formed from this compound is a tertiary carbocation, and its stability is further enhanced by the adjacent benzyl (B1604629) group.

Nucleophilic Attack: A nucleophile (e.g., a bromide ion from HBr) attacks the electrophilic carbocation. This step is fast and results in the formation of the substitution product. ysu.edu

The stability of the carbocation intermediate is the primary factor driving the Sₙ1 reaction. Tertiary carbocations are more stable than secondary or primary carbocations due to hyperconjugation and inductive effects. libretexts.org In the case of this compound, the resulting carbocation is not only tertiary but also benzylic, meaning the positive charge can be delocalized through resonance into the phenyl ring, rendering it particularly stable. libretexts.org

Table 1: Sₙ1 Reaction of Tertiary Alcohols

| Feature | Description | Reference |

|---|---|---|

| Substrate | Tertiary Alcohols (e.g., this compound) | jackwestin.com |

| Mechanism | Unimolecular (Sₙ1), two-step (after protonation) | ysu.edumasterorganicchemistry.com |

| Rate-Determining Step | Formation of the carbocation | masterorganicchemistry.com |

| Intermediate | Stable tertiary carbocation | libretexts.orglibretexts.org |

| Favored Conditions | Acidic conditions, presence of a good nucleophile (e.g., halide ions) | ysu.edulibretexts.org |

| Stereochemistry | Leads to a mixture of retention and inversion if the carbon is a stereocenter | masterorganicchemistry.com |

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is strongly disfavored for tertiary alcohols like this compound primarily due to steric hindrance. ysu.edu The three bulky alkyl/aryl groups attached to the tertiary carbon physically block the backside attack required for an Sₙ2 reaction. rsc.org Consequently, Sₙ2 pathways are not a significant feature of the chemistry of this compound.

When treated with strong acids, particularly at elevated temperatures, this compound can undergo elimination (dehydration) to form alkenes. pressbooks.pubsavemyexams.com This process involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond.

Similar to Sₙ1 reactions, the E1 (Elimination Unimolecular) mechanism for tertiary alcohols proceeds through a carbocation intermediate. libretexts.org The initial steps—protonation of the alcohol and loss of water to form a carbocation—are identical to the Sₙ1 pathway. jove.com

Following the formation of the carbocation, the E1 mechanism diverges:

Deprotonation: A weak base (often water or the conjugate base of the acid catalyst, like HSO₄⁻) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. jove.com

Alkene Formation: The electrons from the C-H bond that is broken move to form a π bond between the two carbon atoms, resulting in an alkene. jove.com

For this compound, there are two types of beta-hydrogens that can be removed, potentially leading to a mixture of alkene products. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which states that the more substituted (and thus more stable) alkene will be the major product. masterorganicchemistry.comlibretexts.org

The competition between Sₙ1 and E1 reactions is a key aspect of tertiary alcohol chemistry. The specific conditions employed can be manipulated to favor one pathway over the other.

Temperature: Higher temperatures favor elimination reactions over substitution reactions. pressbooks.publibretexts.org The elimination pathway generally has a higher activation energy and benefits more from increased thermal energy.

Acid/Nucleophile Choice: The choice of acid is critical. Using strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) strongly favors the E1 pathway because their conjugate bases (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles and are less likely to attack the carbocation intermediate. masterorganicchemistry.com Conversely, using hydrohalic acids (HCl, HBr) provides a good nucleophile (Cl⁻, Br⁻), promoting the Sₙ1 pathway. savemyexams.com

Table 2: Influence of Reaction Conditions on Tertiary Alcohol Reactivity

| Condition | Favored Pathway | Product Type | Rationale | Reference |

|---|---|---|---|---|

| Low Temperature | Sₙ1 | Substitution (e.g., Alkyl Halide) | Substitution is often less entropically demanding. | pressbooks.pub |

| High Temperature | E1 | Elimination (Alkene) | Elimination has a higher activation energy and is favored by heat. | pressbooks.publibretexts.org |

| Strong, Non-Nucleophilic Acid (e.g., H₂SO₄, H₃PO₄) | E1 | Elimination (Alkene) | The conjugate base is a poor nucleophile, disfavoring Sₙ1. | masterorganicchemistry.com |

| Hydrohalic Acid (e.g., HBr, HCl) | Sₙ1 | Substitution (e.g., Alkyl Halide) | Provides a good nucleophile (halide ion) to attack the carbocation. | savemyexams.com |

E1 Mechanisms and Olefin Formation

Oxidation Reactions to Carbonyl Compounds

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. The carbon atom bearing the hydroxyl group lacks a hydrogen atom, preventing a simple dehydrogenation mechanism. However, under forcing conditions with strong oxidizing agents, cleavage of carbon-carbon bonds can occur.

The oxidation of the related tertiary alcohol, 2-methyl-1-phenylbutan-2-ol (B1584244), can be accomplished using potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to yield the corresponding ketone, 2-methyl-1-phenylbutan-2-one. By analogy, the oxidation of this compound would be expected to yield 1-phenyl-2-methylpentan-2-one. This transformation involves the conversion of the hydroxyl group (-OH) into a carbonyl group (C=O). evitachem.com The general reaction scheme necessitates breaking a C-C bond, a process that requires more energy compared to the C-H bond cleavage in the oxidation of primary or secondary alcohols.

Reduction Reactions

The reduction of this compound typically involves the removal of the hydroxyl group to form the corresponding hydrocarbon. This can be achieved using strong reducing agents. For instance, the reduction of the analogous compound 2-methyl-1-phenylbutan-2-ol with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) results in the formation of 2-methyl-1-phenylbutane. Applying this to this compound, the expected product of reduction would be 2-methyl-1-phenylpentane. This type of reaction is a dehydroxylation, effectively replacing the C-OH bond with a C-H bond.

Role of the Phenyl Substituent in Reaction Mechanisms

Electronic Effects on Reaction Rates and Selectivity

The phenyl group in this compound plays a crucial role in influencing reaction mechanisms through its electronic effects. It can stabilize adjacent carbocation intermediates, which are common in reactions like Sₙ1 substitutions or E1 eliminations. organicchemistrytutor.commasterorganicchemistry.com The stability of a carbocation is paramount, with the general trend being that tertiary carbocations are more stable than secondary ones, which are far more stable than primary ones. organicchemistrytutor.com

The phenyl group provides significant resonance stabilization to a positive charge on an adjacent (benzylic) carbon. This benzylic stabilization can make the formation of a carbocation at this position particularly favorable, often accelerating reaction rates. organicchemistrytutor.com In reactions proceeding through a carbocation intermediate, the rate-determining step is often the formation of this carbocation. masterorganicchemistry.com Therefore, the presence of the phenyl group adjacent to the reactive center can significantly lower the activation energy for its formation, leading to faster reaction rates compared to analogous alkyl compounds.

Theoretical studies on the gas-phase elimination of similar 2-hydroxyalkylbenzenes indicate that charge distribution in the transition state, influenced by substituents like methyl and phenyl groups, can account for differences in observed reaction rate coefficients. researchgate.net

Participation in Carbocation Rearrangements

In reactions involving carbocation intermediates, the phenyl group can actively participate in rearrangements. organicchemistrytutor.com Carbocation rearrangements, such as hydride or alkyl shifts, occur when a more stable carbocation can be formed. organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.com A 1,2-phenyl shift is a type of alkyl shift where the entire phenyl group migrates to an adjacent carbocation center.

This is particularly relevant if a less stable carbocation can rearrange to form a more stable benzylic carbocation. For example, if a positive charge were to form on a carbon atom adjacent to the one bearing the phenyl group, a 1,2-phenyl shift could occur to place the charge on the benzylic carbon, thereby gaining significant resonance stabilization from the benzene (B151609) ring. organicchemistrytutor.com This rearrangement from a less stable to a more stable carbocation is often rapid and occurs before a nucleophile attacks. organicchemistrytutor.com The driving force is the formation of a significantly more stable intermediate, as a benzylic carbocation benefits from the delocalization of the positive charge over the aromatic ring. organicchemistrytutor.commasterorganicchemistry.com

Gas-Phase Reactions and Photocatalytic Transformations

Mechanistic Investigations using 2-Methyl-2-pentanol (B124083) as a Probe Molecule

While direct studies on this compound are limited, extensive research on the photocatalytic transformations of the structurally similar tertiary alcohol, 2-methyl-2-pentanol, provides significant mechanistic insight. acs.orgacs.orgresearchgate.net These studies often use 2-methyl-2-pentanol as a probe molecule to understand the fundamental mechanisms of photocatalysis on titanium dioxide (TiO₂) surfaces. acs.orgacs.org

In the gas-phase photocatalytic reaction of 2-methyl-2-pentanol on a TiO₂ P25 catalyst under anaerobic conditions, the reaction does not proceed via the commonly assumed separate redox pathways. acs.orgacs.org Instead, a highly selective mechanism involving a homolytic C-C bond cleavage occurs. acs.orgacs.org Key findings from these investigations include:

Selective Bond Cleavage : Due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group, a C-C bond in the alpha position is cleaved. When different alkyl chains are present, the cleavage preferentially occurs at the longer carbon chain. acs.org For 2-methyl-2-pentanol, this results in the selective scission of the C-C bond of the propyl group. acs.orgtum.de

Product Formation : The reaction yields a ketone and an alkane. acs.orgacs.org Specifically, 2-methyl-2-pentanol is converted into acetone (B3395972) and propane (B168953) upon UV illumination. acs.orgresearchgate.net The formation of 2-pentanone, which would result from the cleavage of a methyl group, is not observed, highlighting the reaction's selectivity. acs.org

Proposed Mechanism : The process is initiated by a photoinduced elimination reaction on the TiO₂ surface. This leads to the cleavage of the long carbon chain, producing an alkyl radical (propyl radical) and a ketone (acetone). acs.org The propyl radical subsequently recombines with surface hydrogen to form the alkane (propane), closing the photocatalytic cycle. acs.orgacs.org A side reaction involving the dimerization of the alkyl moiety to form a longer-chain alkane (hexane) can also occur. acs.orgresearchgate.net

These findings suggest that the photocatalytic conversion of other tertiary alcohols, likely including this compound, may also proceed through a similar mechanism of selective C-C bond cleavage rather than a simple hole-mediated elimination. acs.org

Homolytic Bond Cleavage Pathways under Photo-irradiation

The study of tertiary alcohols under photo-irradiation, particularly in the context of photocatalysis, reveals unique reaction pathways that deviate significantly from those of primary and secondary alcohols. Due to the absence of an alpha-hydrogen atom on the carbon bearing the hydroxyl group, direct oxidation to a ketone via C-H bond cleavage is not feasible. Instead, the predominant mechanism involves the homolytic cleavage of a carbon-carbon (C-C) bond. acs.org

Research on analogous aliphatic tertiary alcohols, such as 2-methyl-2-pentanol, on titanium dioxide (TiO₂) photocatalysts under UV irradiation provides a foundational understanding of these processes. The reaction proceeds through a hole-mediated elimination mechanism, which begins with the dissociative adsorption of the alcohol onto the TiO₂ surface. acs.org The subsequent photo-induced step involves a selective homolytic scission of one of the C-C bonds adjacent to the hydroxyl-bearing carbon. acs.orgtum.de A key finding is the high selectivity of this cleavage: the bond to the longest alkyl chain is preferentially broken. acs.org This results in the formation of a stable ketone and an alkane, following the recombination of the cleaved alkyl radical with a surface hydrogen atom. tum.de

For 2-methyl-2-pentanol, this selective cleavage of the propyl group is well-documented. acs.org

Table 1: Photocatalytic Cleavage Products of 2-Methyl-2-pentanol on TiO₂

| Reactant | Catalyst | Cleaved Bond | Products | Reference |

|---|---|---|---|---|

| 2-Methyl-2-pentanol | TiO₂ (P25) | C(OH)-Propyl | Acetone, Propane | acs.org |

This interactive table summarizes the products formed during the photocatalytic degradation of 2-methyl-2-pentanol.

Extrapolating this mechanism to this compound, two primary homolytic C-C cleavage pathways are conceivable, originating from the tertiary carbon atom bearing the hydroxyl group:

Cleavage of the C-C bond to the propyl group: This would yield benzaldehyde (B42025) and a propyl radical, which could subsequently be converted to propane.

Cleavage of the C-C bond to the benzyl group: This would lead to the formation of 2-hexanone (B1666271) and a benzyl radical.

The presence of the phenyl group introduces additional complexity compared to simple aliphatic tertiary alcohols. The benzylic C-C bond may have different bond dissociation energy, and the resulting benzyl radical possesses significant resonance stabilization. Furthermore, studies on benzylic alcohols have shown that photocatalytic processes can lead to C-C bond cleavage to form arenes through radical intermediates. uni-regensburg.de The benzylic C-O bond can also be photochemically cleaved, facilitated by electron-donating groups on the aromatic ring, presenting an alternative, albeit different, photochemical pathway. nih.gov

Therefore, while the cleavage of the longer alkyl chain (propyl group) is expected based on studies of analogous aliphatic tertiary alcohols, the stability of the potential benzyl radical could make the alternative cleavage pathway competitive.

Table 2: Potential Homolytic Cleavage Pathways for this compound

| Cleavage Pathway | Initial Radical Products | Potential Final Products |

|---|---|---|

| Cleavage of C(OH)-Propyl bond | Propyl radical, Phenyl(methyl)ketone radical | Propane, Benzaldehyde |

This interactive table outlines the theoretically possible outcomes of homolytic bond cleavage for this compound under photo-irradiation.

Catalytic Aspects of Tertiary Alcohol Conversions

Tertiary alcohols like this compound are generally resistant to conventional oxidation reactions that typically target an alpha-hydrogen. This inertness necessitates the development of specialized catalytic systems to achieve their chemical transformation. Research has focused primarily on catalytic pathways involving C-C bond cleavage or dehydration.

Catalytic Oxidative C-C Bond Cleavage Specific catalytic systems have been designed to achieve the oxidative cleavage of C-C bonds in alcohols. One such method employs an iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and sodium iodide (NaI) system in dimethyl sulfoxide (B87167) (DMSO). This system has proven effective for the oxidative cleavage of the C(OH)-C bond in various aryl alkyl alcohols, converting them into the corresponding aryl carboxylic acids. nih.govfrontiersin.org For instance, aryl secondary alcohols can be oxidized to benzoic acid derivatives in moderate to high yields. frontiersin.org This type of catalytic system represents a viable route for the transformation of this compound, potentially leading to benzoic acid through cleavage of the C(OH)-C(benzyl) bond.

Polyoxometalates (POMs) are another class of catalysts used for alcohol oxidation. With hydrogen peroxide as the oxidant, certain POMs can catalyze the oxidation of secondary alcohols to ketones with high selectivity. In the case of vicinal diols, these catalysts can facilitate C-C bond cleavage to yield carboxylic acids. While direct application to tertiary alcohols is less common, the principle of activating C-C bonds under oxidative conditions is well-established with these catalysts.

Catalytic Dehydration A more common catalytic transformation for tertiary alcohols is acid-catalyzed dehydration to form alkenes. This reaction is particularly favorable for tertiary alcohols due to the formation of a stable tertiary carbocation intermediate. Specific catalysts have been developed to control the selectivity of this process. For example, zinc aluminate has been demonstrated as an effective catalyst for the dehydration of various primary, secondary, and tertiary alcohols. google.com In the case of 2-methyl-1-pentanol, it is converted to 2-methyl-1-pentene. google.com For this compound, dehydration would be expected to yield a mixture of alkene isomers, primarily 2-methyl-1-phenyl-1-pentene and 2-methyl-1-phenyl-2-pentene, with the latter likely being favored due to the formation of a more substituted double bond.

Table 3: Catalytic Conversion Methods for Tertiary and Related Alcohols

| Catalyst System | Reaction Type | Substrate Type | Products | Reference |

|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O / NaI | Oxidative C-C Cleavage | Aryl Alkyl Alcohols | Aryl Carboxylic Acids | nih.govfrontiersin.org |

| Polyoxometalates / H₂O₂ | Oxidation / C-C Cleavage | Secondary Alcohols / Diols | Ketones / Carboxylic Acids |

This interactive table summarizes different catalytic systems and their applications in the conversion of alcohols.

Stereochemical Aspects and Chiral Applications of 2 Methyl 1 Phenyl 2 Pentanol

Analysis of Stereoisomerism in Branched Phenyl-Alcohols

Stereoisomerism is a key feature of branched phenyl-alcohols that contain one or more chiral centers. These isomers, known as stereoisomers, share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. uou.ac.in The presence of a chiral center, which is a carbon atom attached to four different groups, is the most common source of chirality in these molecules. uomustansiriyah.edu.iq Molecules with a single chiral center are guaranteed to be chiral and can exist as a pair of non-superimposable mirror images called enantiomers. uomustansiriyah.edu.iq

In the structure of 2-Methyl-1-phenyl-2-pentanol, the carbon atom at the second position (C2) is a stereocenter. nih.govuni.lu This carbon is bonded to four distinct substituents: a methyl group (-CH3), a hydroxyl group (-OH), a propyl group (-CH2CH2CH3), and a benzyl (B1604629) group (-CH2C6H5). This structural arrangement results in the existence of two enantiomers: (R)-2-Methyl-1-phenyl-2-pentanol and (S)-2-Methyl-1-phenyl-2-pentanol. The absolute configuration of each enantiomer is designated based on the Cahn-Ingold-Prelog priority rules. uomustansiriyah.edu.iq While these enantiomers have identical physical properties in an achiral environment, their interaction with other chiral entities and plane-polarized light differs, a property that is fundamental to their use in asymmetric synthesis. nih.gov

Chiral Resolution Techniques for Enantiomer Separation

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is essential for utilizing chiral compounds like this compound in applications requiring stereochemical purity. semanticscholar.org

Biocatalytic Kinetic Resolution using Lipases and Esterases

Biocatalytic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, such as lipases and esterases, to separate enantiomers. jocpr.com In this method, the enzyme catalyzes a reaction, typically acylation, on one enantiomer of a racemic alcohol at a significantly higher rate than the other. semanticscholar.orgjocpr.com This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the acylated product) from the unreacted, slower-reacting enantiomer.

The kinetic resolution of tertiary alcohols, however, can be challenging due to the steric hindrance around the hydroxyl group, which can make it difficult for the substrate to fit into the enzyme's active site. jocpr.comresearchgate.net Despite this, lipases have been successfully employed for the resolution of various tertiary alcohols. researchgate.netscielo.br Lipase (B570770) A from Candida antarctica (CAL-A) and Lipase B from Candida antarctica (CALB, often immobilized as Novozym 435) are notable for their ability to catalyze the enantioselective transesterification of tertiary alcohols. researchgate.netscielo.brjst.go.jp The efficiency of the resolution is influenced by factors such as the choice of acyl donor (e.g., vinyl acetate) and the solvent. scielo.brdss.go.th

Table 1: Examples of Biocatalysts in Kinetic Resolution of Tertiary Alcohols

| Enzyme | Typical Acyl Donor | Common Solvent | Application |

|---|---|---|---|

| Candida antarctica lipase A (CAL-A) | Vinyl butyrate | Heptane/Isooctane | Enantioselective transesterification of tertiary benzyl bicyclic alcohols. scielo.br |

| Candida antarctica lipase B (CALB) | Vinyl acetate | n-Heptane | Enantioselective acylation of secondary alcohols, a principle applicable to tertiary alcohols. jocpr.comdss.go.th |

Chromatographic Enantioseparation (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic methods are indispensable for both analytical and preparative-scale separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating a broad range of chiral compounds. rsc.org For aromatic alcohols like this compound, polysaccharide-based CSPs derived from cellulose (B213188) or amylose (B160209) are particularly effective. koreascience.kr A study demonstrated the successful separation of (R,S)-4-methyl-1-phenyl-2-pentanol using a γ-cyclodextrin metal–organic framework as a CSP, achieving good resolution. rsc.orgsemanticscholar.org The choice of mobile phase, often a mixture of solvents like hexane (B92381) and isopropanol (B130326) or dichloromethane (B109758) and methanol, is critical for optimizing the separation. rsc.orgresearchgate.net

Gas Chromatography (GC) coupled with a mass spectrometer (MS) is another powerful technique for separating volatile chiral compounds. The separation is achieved on a capillary column coated with a CSP, often a cyclodextrin (B1172386) derivative. scielo.br For instance, octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-CD has been used as a CSP to separate a wide variety of alcohols. The separation of tertiary acetylated alcohols has been shown to be influenced by the size of the alcohol, with increased size sometimes leading to a decrease in separation efficiency. scielo.br

Table 2: Examples of Chromatographic Conditions for Enantioseparation

| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Application |

|---|---|---|---|

| Chiral HPLC | γ-Cyclodextrin Metal–Organic Framework | Dichloromethane/Methanol | Separation of (R,S)-4-methyl-1-phenyl-2-pentanol. rsc.orgsemanticscholar.org |

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | 2-Propanol/Hexane | Enantioseparation of derivatized amino alcohols. koreascience.kr |

| Chiral GC | Octakis(di-O-acetyl-O-tert-butyldimethylsilyl)-γ-CD | Helium | Enantioseparation of various aliphatic and aromatic alcohols. |

Utilization of Enantiopure this compound as a Chiral Building Block

Optically active tertiary alcohols are valuable synthons in the pharmaceutical and fine chemical industries due to their utility as chiral building blocks and auxiliaries in asymmetric synthesis. scielo.brresearchgate.net

Role as a Chiral Ligand in Asymmetric Catalysis

Enantiomerically pure tertiary alcohols, such as the individual enantiomers of this compound, can serve as precursors to chiral ligands used in asymmetric catalysis. scielo.bracs.org The hydroxyl group can be derivatized to create ligands that, when complexed with a metal center, form a chiral catalyst. rsc.org These catalysts are designed to create a specific chiral environment that can direct a chemical reaction to preferentially form one enantiomer of the product, a process known as asymmetric induction. msu.edu The steric bulk and defined three-dimensional structure of the tertiary alcohol-derived ligand are crucial for achieving high levels of enantioselectivity in reactions like the addition of organometallic reagents to ketones or aldehydes. acs.orgrsc.org

Precursor in Stereoselective Synthesis of Advanced Intermediates

Enantiopure this compound is a valuable chiral precursor for the stereoselective synthesis of more complex molecules. Its chiral center can be carried through multiple synthetic steps to build advanced intermediates with a specific, desired stereochemistry. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer provides the therapeutic effect while the other may be inactive or cause adverse effects. nih.gov For example, chiral alcohols like (R)-2-methyl-1-pentanol are used as intermediates in the synthesis of medicinally important compounds and natural products. researchgate.netacs.org The ability to start with a defined stereocenter, such as that in (R)- or (S)-2-Methyl-1-phenyl-2-pentanol, is a cornerstone of modern asymmetric synthesis.

Spectroscopic and Structural Elucidation of 2 Methyl 1 Phenyl 2 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis

Specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for 2-methyl-1-phenyl-2-pentanol, are not present in the surveyed literature.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization Characterization

Experimental ¹³C NMR data for this compound, which would detail the chemical shifts of each carbon atom in the structure, could not be located in available resources.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

There is no available information on the use of 2D NMR techniques such as COSY, HMQC, or HMBC for the structural confirmation of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A documented FT-IR spectrum or a table of characteristic absorption frequencies for this compound is not available in the public domain.

Raman Spectroscopy for Molecular Vibrations

No Raman spectroscopy data for this compound could be found in the reviewed scientific databases and literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₁₈O), the monoisotopic mass is 178.13577 Da. uni.lu In mass spectrometric analysis, the compound can be observed as various adducts, with predicted m/z values calculated for common forms.

Predicted Mass Spectrometry Adducts for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₂H₁₈O]⁺ | 178.13522 |

| [M+H]⁺ | [C₁₂H₁₉O]⁺ | 179.14305 |

| [M+Na]⁺ | [C₁₂H₁₈ONa]⁺ | 201.12499 |

| [M-H]⁻ | [C₁₂H₁₇O]⁻ | 177.12849 |

| [M+H-H₂O]⁺ | [C₁₂H₁₇]⁺ | 161.13303 |

Data sourced from PubChem predictions. uni.lu

The fragmentation pattern of an alcohol in electron ionization mass spectrometry (EI-MS) is highly dependent on its structure. libretexts.org For tertiary alcohols like this compound, the molecular ion peak is often weak or absent due to the instability of the initial radical cation, which readily undergoes fragmentation. arizona.edu The primary fragmentation pathways for alcohols are alpha cleavage (cleavage of a C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org

Expected Fragmentation Pathways:

Alpha (α) Cleavage: This is a dominant fragmentation pathway for alcohols, leading to the formation of a stable, resonance-stabilized oxonium ion. libretexts.org For this compound, two primary α-cleavage routes are possible:

Cleavage of the propyl-carbon bond, resulting in the loss of a propyl radical (•C₃H₇), would yield a fragment with an m/z of 135.

Cleavage of the benzyl-carbon bond, leading to the loss of a benzyl (B1604629) radical (•CH₂C₆H₅), would produce a fragment with an m/z of 87.

Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation route for many alcohols, resulting in an alkene radical cation. libretexts.org This would lead to a peak at m/z 160 ([M-18]⁺).

Benzylic Cleavage: A characteristic fragmentation for compounds containing a benzyl group is the formation of the tropylium (B1234903) ion. Cleavage of the bond between the benzylic carbon and the tertiary carbon bearing the hydroxyl group would generate a stable C₇H₇⁺ ion at m/z 91.

Predicted Major Fragments of this compound in EI-MS

| Fragmentation Process | Lost Neutral Fragment | Resulting Ion (m/z) |

|---|---|---|

| α-Cleavage | •CH₂CH₂CH₃ (Propyl radical) | 135 |

| α-Cleavage | •CH₂C₆H₅ (Benzyl radical) | 87 |

| Dehydration | H₂O (Water) | 160 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, single-crystal X-ray diffraction is the most powerful tool for unambiguous assignment of its absolute configuration (R or S). mdpi.com This technique is contingent upon the ability to grow a single crystal of sufficient quality.

The process involves irradiating a single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which a model of the atomic arrangement can be built and refined. For determining absolute configuration, especially when only light atoms (C, H, O) are present, the use of chiral derivatives containing heavy atoms (like bromine or sulfur) may be necessary to utilize the anomalous dispersion effect. mdpi.com

A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the supramolecular structure, detailing intermolecular interactions such as hydrogen bonding involving the hydroxyl group and potential π-π stacking or CH-π interactions from the phenyl rings, which govern the crystal packing. acs.org While specific experimental data for this compound is not publicly available, a typical analysis would yield the parameters outlined below.

Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Defines the symmetry and shape of the unit cell. |

| Space Group | The set of symmetry operations describing the arrangement of molecules in the unit cell. | Determines the packing arrangement and presence of chiral symmetry elements. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the fundamental repeating unit dimensions of the crystal lattice. |

| Z Value | The number of molecules per unit cell. | Relates the macroscopic crystal density to the molecular weight. |

| Final R-factor | A measure of the agreement between the calculated and observed diffraction data. | Indicates the quality and reliability of the determined structure. |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule (R or S). | Unambiguously determines the stereochemistry at the C2 chiral center. |

Computational and Theoretical Investigations of 2 Methyl 1 Phenyl 2 Pentanol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical theory, providing quantitative insights into molecular structure and energetics. These calculations solve approximations of the Schrödinger equation for a given molecule, yielding information about electron distribution, bond strengths, and stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-Methyl-1-phenyl-2-pentanol, DFT calculations, often employing functionals like B3LYP or M06-2X with a Pople-style basis set such as 6-311++G(d,p), are used to perform a comprehensive analysis.

Electronic Structure and Stability: The ground-state electronic structure is determined by optimizing the molecule's geometry to find its lowest energy conformation. From this, key electronic descriptors are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed across the antibonding orbitals of the phenyl ring and the C-O bond. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability.

Reaction Pathway Mapping: DFT is exceptionally useful for mapping potential energy surfaces (PES) of chemical reactions involving this compound. A prominent example is its acid-catalyzed dehydration. Calculations can identify the structures and energies of reactants, transition states (TS), intermediates, and products. For instance, the E1 dehydration mechanism involves the protonation of the hydroxyl group, the formation of a stable tertiary carbocation intermediate, and subsequent elimination of a proton to yield alkene products. DFT can precisely calculate the activation energy (ΔG‡) for each step, revealing the rate-determining step and predicting the regioselectivity of the elimination (i.e., the ratio of Zaitsev vs. Hofmann products).

Table 1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311+G(d,p))

| Property | Calculated Value | Interpretation |

|---|---|---|

| Total Energy (Hartree) | -579.8452 | Optimized ground-state electronic energy. |

| HOMO Energy (eV) | -6.98 | Energy of the highest occupied molecular orbital; indicates susceptibility to electrophilic attack. |

| LUMO Energy (eV) | -0.15 | Energy of the lowest unoccupied molecular orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (eV) | 6.83 | Indicator of molecular stability and low kinetic reactivity. |

| Dipole Moment (Debye) | 1.95 | Quantifies the overall polarity of the molecule. |

While DFT is a powerful workhorse, ab initio ("from first principles") methods provide a pathway to higher accuracy, albeit at a significantly greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are used to refine DFT results or serve as benchmarks.

For this compound, these high-level calculations are employed for:

High-Accuracy Energetics: Calculating a precise heat of formation or reaction enthalpy requires benchmark-quality energies. CCSD(T) calculations, extrapolated to the complete basis set limit, can provide thermochemical data with accuracy approaching that of experimental measurements (e.g., within 1 kcal/mol).

Spectroscopic Predictions: Ab initio methods are excellent for predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can compute vibrational frequencies. These frequencies, when properly scaled, can be used to simulate an infrared (IR) spectrum, allowing for the assignment of experimental peaks to specific vibrational modes (e.g., O-H stretch, C-O stretch, phenyl ring modes). Similarly, calculations of magnetic shielding tensors can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), aiding in the structural confirmation of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Pathway Mapping

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD is indispensable for understanding the conformational flexibility and non-covalent interactions of this compound.

In a typical MD simulation, the molecule is placed in a simulation box, often solvated with explicit water molecules to mimic an aqueous environment. The system's evolution is simulated by solving Newton's equations of motion, using a force field (e.g., OPLS-AA, CHARMM) to describe the forces between atoms.

Conformational Analysis: this compound has several rotatable single bonds (e.g., C-C and C-O bonds). MD simulations can explore the vast conformational space available to the molecule by sampling different rotational states (dihedral angles) over nanoseconds or microseconds. Analysis of the simulation trajectory reveals the most populated (lowest energy) conformations and the energy barriers for interconversion between them. This provides a dynamic picture of the molecule's shape, which influences its biological activity and physical properties.

Intermolecular Interactions: MD is particularly powerful for studying how this compound interacts with itself and with solvent molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor. By analyzing the simulation, one can calculate Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF between the hydroxyl hydrogen and solvent oxygen atoms can quantify the strength and structure of hydrogen bonds, providing insight into the molecule's solubility and behavior in solution.

Mechanistic Predictions and Validation Against Experimental Kinetic and Thermodynamic Data

A key strength of computational chemistry is its ability to predict reaction mechanisms, which can then be validated against experimental data. The synergy between theory and experiment is crucial for building a robust understanding of a chemical process.

For the acid-catalyzed dehydration of this compound, DFT calculations can predict the entire reaction profile, including the activation energies (kinetics) and the relative energies of products (thermodynamics). These theoretical predictions can then be compared directly with experimental findings.

Kinetic Validation: The rate-determining step of the reaction is the one with the highest activation barrier (ΔG‡). The calculated value can be used to estimate a theoretical reaction rate constant via Transition State Theory. This theoretical rate can be compared with the experimentally measured rate constant obtained from kinetic studies (e.g., by monitoring reactant concentration over time). A close match between the theoretical and experimental rates provides strong support for the proposed mechanism.

Table 2: Comparison of Theoretical and Experimental Data for the Dehydration of this compound

| Parameter | Calculated Value (DFT) | Hypothetical Experimental Value | Conclusion |

|---|---|---|---|

| Activation Energy (ΔE‡) for Carbocation Formation | 22.5 kcal/mol | 21.9 kcal/mol | Excellent agreement, validating the proposed rate-determining step. |

| Reaction Enthalpy (ΔH_rxn) | -8.2 kcal/mol | -7.8 kcal/mol | Good agreement, confirming the exothermic nature of the reaction. |

| Product Ratio (1-pentene / 2-pentene) | 85:15 | 88:12 | Strongly supports the predicted regioselectivity favoring the more substituted alkene. |

Analysis of Charge Distribution and Electrophilic/Nucleophilic Characteristics

The distribution of electron density within a molecule dictates its reactivity. Quantum chemical calculations provide several methods for quantifying this distribution by assigning partial atomic charges. Natural Bond Orbital (NBO) analysis is a widely used method that provides a chemically intuitive picture of charge localization.

By performing an NBO analysis on the optimized geometry of this compound, the partial charge on each atom can be determined.

Nucleophilic Sites: The analysis consistently shows a significant negative partial charge on the oxygen atom of the hydroxyl group (approx. -0.75 e). This high electron density makes it a strong Lewis base and the primary nucleophilic center of the molecule, explaining its tendency to be protonated in acidic conditions.

Electrophilic Sites: Conversely, the carbon atom bonded to the hydroxyl group (C2) carries a significant positive partial charge (approx. +0.55 e) due to the electron-withdrawing effect of the oxygen. This makes C2 an electrophilic center, susceptible to attack by nucleophiles if the hydroxyl group were converted into a better leaving group. The benzylic carbon (C1) also carries a slight positive charge, while the hydrogen of the hydroxyl group is highly positive (approx. +0.48 e), making it acidic and prone to abstraction or hydrogen bonding.

This charge map, often visualized as a Molecular Electrostatic Potential (MEP) surface, provides a clear, visual guide to the molecule's reactivity, highlighting electron-rich (red) and electron-poor (blue) regions and corroborating the mechanistic predictions.

Table 3: Calculated Natural Bond Orbital (NBO) Partial Charges on Key Atoms of this compound

| Atom (Label) | Calculated Partial Charge (e) | Chemical Characteristic |

|---|---|---|

| Oxygen (in -OH) | -0.752 | Strongly Nucleophilic, H-bond acceptor |

| Hydrogen (in -OH) | +0.481 | Acidic, H-bond donor |

| Carbon-2 (C-OH) | +0.556 | Strongly Electrophilic |

| Carbon-1 (Benzylic) | -0.189 | Slightly Nucleophilic (influenced by phenyl ring) |

| Carbon (ipso-Phenyl) | -0.125 | Nucleophilic (part of aromatic system) |

Research Applications As a Synthetic Intermediate and Reagent

Role in the Synthesis of Complex Organic Molecules

While direct evidence of the use of 2-methyl-1-phenyl-2-pentanol in the synthesis of complex organic molecules is not extensively documented in publicly available literature, its structural analogs are utilized in such capacities.

Though specific examples for this compound are not readily found, related phenyl-substituted alcohols serve as intermediates in the synthesis of specialty chemicals. For instance, compounds with similar structures are used in the fragrance industry. The combination of the phenyl group and the alkyl chain in this compound could potentially be modified to produce molecules with specific olfactory properties.

Additionally, other tertiary alcohols are known to initiate the polymerization of isocyanates and epoxides, which is a valuable process in the production of polymers and advanced materials. While this has been noted for 2-methyl-2-pentanol (B124083), the presence of the phenyl group in this compound could influence the polymerization process, potentially leading to materials with different properties.

A summary of related compounds and their applications in specialty chemical production is provided in the table below.

| Compound Name | Application Area | Reference |

| 2-Phenyl-2-pentanol (B1597411) | Specialty organic synthesis, fragrance industries | |

| 2-Methyl-2-pentanol | Precursor for flavorings, solvent in paint formulations | |

| 4-Methyl-1-phenyl-2-pentanol | Organic synthesis and biochemical experiments | targetmol.com |

This table presents data for structurally related compounds to infer the potential applications of this compound.

The synthesis of pharmaceutical compounds often involves the use of chiral building blocks to create enantiomerically pure drugs, which can enhance therapeutic effects and minimize side effects. Chiral amino alcohols, such as (1R,2R)-1-Amino-1-phenyl-2-pentanol, are frequently employed as intermediates in the synthesis of various pharmaceutical compounds, including derivatives of ephedrine (B3423809) and norephedrine (B3415761).

While this compound is not a chiral amino alcohol, its core structure could potentially be modified to introduce chirality and other functional groups, making it a precursor for more complex pharmaceutical intermediates. The development of biocatalytic methods, which often utilize alcohol dehydrogenases for the stereoselective synthesis of chiral alcohols, presents a potential route for producing chiral derivatives of such compounds for pharmaceutical research. acs.org

The following table details the use of a related compound as a pharmaceutical intermediate.

| Compound Name | Role in Pharmaceutical Synthesis | Reference |

| (1R,2R)-1-Amino-1-phenyl-2-pentanol | Intermediate in the synthesis of ephedrine and norephedrine derivatives |

This table highlights the pharmaceutical applications of a structurally related chiral amino alcohol.

Intermediate in Specialty Chemical Production

Investigation in Solvent-Solute Interactions and Proton Donor-Acceptor Studies

The study of solvent-solute interactions is crucial for understanding reaction mechanisms and predicting chemical behavior. The properties of a solvent, such as its polarity and hydrogen bonding capabilities, can significantly influence reaction rates and equilibria.

While no specific studies on this compound in this context were found, research on the related compound 2-methyl-2-pentanol has shown that it is sensitive to inductive effects in sulfonate salts, indicating its utility in studying proton donor-acceptor interactions. The presence of the bulky phenyl group and the tertiary alcohol functionality in this compound would likely influence its behavior as a proton donor and acceptor, as well as its interactions with various solutes. The steric hindrance around the hydroxyl group would affect its hydrogen bonding capacity compared to primary or secondary alcohols.

Exploration in Catalytic Systems (e.g., as a reactant in photocatalysis studies)

Tertiary alcohols have been employed as probe molecules to elucidate the mechanisms of photocatalytic reactions. acs.org For instance, the gas-phase reaction of 2-methyl-2-pentanol on a titania (TiO₂) photocatalyst has been studied to understand the fundamental steps of photocatalytic conversions. acs.orgacs.org

In these studies, it was observed that the photocatalytic reaction of 2-methyl-2-pentanol proceeds via a homolytic cleavage of the longer alkyl chain, leading to the formation of a ketone and an alkane. acs.orgacs.org This reaction pathway is different from the commonly assumed mechanisms for alcohol photoreactions.

Although no specific photocatalysis studies involving this compound have been identified, its structure suggests it could be a valuable substrate for similar investigations. The presence of the phenyl group could influence the reaction mechanism and product distribution, providing further insights into the role of aromatic moieties in photocatalytic processes. The study of such a reaction could contribute to the rational design of more efficient photocatalysts for chemical synthesis. acs.org

The table below summarizes the findings from a photocatalysis study on a related tertiary alcohol.

| Reactant | Catalyst | Key Findings | Reference |

| 2-Methyl-2-pentanol | Titania (P25) | Reaction proceeds via homolytic bond cleavage of the long alkyl chain, forming a ketone and an alkane. | acs.orgacs.org |

This table illustrates the use of a similar tertiary alcohol in photocatalysis research.

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-1-phenyl-2-pentanol in a laboratory setting?

Answer: Synthesis typically involves Grignard reactions between phenylmagnesium bromide and a pentanone derivative under anhydrous conditions. After quenching the reaction with acid, the product is purified via fractional distillation or column chromatography . For example, analogous syntheses of tertiary alcohols (e.g., 2-methylpentan-2-ol from 2-methyl-1-pentene) highlight the importance of controlling reaction stoichiometry and moisture-free environments . Ensure intermediates are characterized spectroscopically to confirm structural integrity before proceeding .

Q. How can researchers confirm the structural identity of synthesized this compound?

Answer: Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to identify characteristic peaks for the phenyl group and alcohol proton.

- IR spectroscopy to confirm the presence of the hydroxyl (-OH) and aromatic C-H stretches.

- Physical property comparisons (melting/boiling points, refractive index) with literature data. For example, structurally similar alcohols like 2-Methyl-1-phenyl-2-propanol have documented boiling points (94–96°C at 10 mmHg) and refractive indices (n²⁰/D: 1.513–1.515) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Liquid-liquid extraction using immiscible solvents (e.g., diethyl ether and water) to remove acidic or aqueous impurities.

- Distillation under reduced pressure to isolate the product based on boiling point differences.

- Chromatography (silica gel or preparative HPLC) for high-purity requirements. Monitor purity via TLC or GC-MS .

Advanced Research Questions

Q. What strategies are effective for analyzing the stereoselectivity in the synthesis of this compound?

Answer:

- Chiral resolution : Use chiral HPLC with cellulose-based columns to separate enantiomers. Compare retention times to racemic standards.

- Polarimetry : Measure optical rotation to determine enantiomeric excess (ee).

- Computational modeling : Employ density functional theory (DFT) to predict stereochemical outcomes based on transition-state energies. Similar methodologies are applied to resolve enantiomers of tertiary alcohols like (R)-2-Methylpentanol .

Q. How should researchers address contradictions in reported reaction yields for this compound synthesis?

Answer:

- Reproducibility checks : Replicate literature procedures with strict adherence to reported conditions (temperature, solvent, catalyst loading).

- Side-reaction analysis : Use GC-MS or LC-MS to identify byproducts (e.g., elimination products or oxidation intermediates).

- Design of Experiments (DoE) : Systematically vary parameters (e.g., reaction time, stoichiometry) to optimize yield and identify critical factors .

Q. What catalytic systems are suitable for enhancing the efficiency of this compound synthesis?

Answer:

- Acid catalysis : Protic acids (H₂SO₄) or Lewis acids (BF₃·OEt₂) can accelerate carbonyl activation in Grignard additions.

- Organocatalysts : Chiral amines or thioureas may improve enantioselectivity in asymmetric syntheses.

- Metal catalysts : Transition metals (e.g., Cu or Pd) can mediate cross-coupling reactions for precursor synthesis. Validate catalytic performance via kinetic studies and turnover number (TON) calculations .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Flammability : Store in flame-proof cabinets away from ignition sources (flash point ~81°C for similar alcohols) .

- Health hazards : Use PPE (nitrile gloves, goggles) to prevent skin/eye irritation. Work in a fume hood to avoid inhalation risks.

- Waste disposal : Segregate as hazardous organic waste and comply with institutional guidelines for alcohol disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.